7,8-dimethoxy-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Description
Properties
IUPAC Name |
7,8-dimethoxy-2-(2-methoxyanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-24-13-7-5-4-6-11(13)19-17-21-22-16(23)10-8-14(25-2)15(26-3)9-12(10)20-18(22)27-17/h4-9H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQERRIKXZXGFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NN3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7,8-Dimethoxy-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound belonging to the class of quinazoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of 7,8-dimethoxy-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can be described as follows:
- Molecular Formula : C16H16N4O3S
- Molecular Weight : 356.38 g/mol
This compound features a thiadiazole ring fused with a quinazoline structure, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance:
- In vitro Studies : Several studies have demonstrated that compounds similar to 7,8-dimethoxy-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one possess cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and U937 (leukemia) cells. A study highlighted that certain substituted quinazolines showed potent inhibition of epidermal growth factor receptor (EGFR), which is crucial in cancer progression .
Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives has also been extensively studied:
- Broad-Spectrum Activity : Compounds similar to the target compound have shown activity against both gram-positive and gram-negative bacteria as well as fungi. A study reported that various quinazolinones exhibited significant antimicrobial activity, suggesting that the thiadiazole and quinazoline moieties contribute to this effect .
The mechanism by which 7,8-dimethoxy-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). This inhibition leads to "thymineless cell death," which is particularly effective in cancer therapy .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various quinazoline derivatives against A549 cell lines. Among these derivatives, one compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a novel anticancer agent .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, several synthesized quinazolinone derivatives displayed minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the chemical structure enhanced antimicrobial potency .
Table 1: Biological Activities of Quinazoline Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| Compound A | Anticancer | A549 | 12 µM |
| Compound B | Antimicrobial | Staphylococcus aureus | 32 µg/mL |
| Compound C | Anticancer | U937 | 15 µM |
| Compound D | Antimicrobial | Escherichia coli | 28 µg/mL |
| Mechanism | Description |
|---|---|
| EGFR Inhibition | Prevents cell proliferation in tumors |
| DHFR Inhibition | Leads to thymineless cell death |
| TNF-α Production Inhibition | Reduces inflammatory responses in cells |
Scientific Research Applications
The compound 7,8-dimethoxy-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that has garnered attention in various scientific research applications. This article explores its potential uses in medicinal chemistry, particularly in the development of therapeutic agents, as well as its implications in other fields such as materials science.
Molecular Formula
- Molecular Formula : C18H16N4O4S
- CAS Number : 1021260-78-5
Structural Features
The compound features a thiadiazole ring fused with a quinazoline moiety, which is known for its diverse biological activities. The presence of methoxy groups enhances its solubility and bioavailability, making it a candidate for drug development.
Medicinal Chemistry
The compound has been investigated for its potential pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that derivatives of quinazoline and thiadiazole exhibit significant anticancer activity. The structural motifs present in 7,8-dimethoxy-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one may contribute to this activity by inhibiting specific cancer cell lines.
- Antimicrobial Properties : Research indicates that compounds containing thiadiazole and quinazoline structures have shown antimicrobial effects against various pathogens. This compound could potentially be developed into an antimicrobial agent.
Neuropharmacology
Studies have also explored the neuroprotective effects of similar compounds. The modulation of neurotransmitter systems by such derivatives may lead to therapeutic applications in treating neurodegenerative diseases.
Materials Science
Beyond medicinal applications, the compound's unique structure may allow it to be utilized in developing new materials with specific electronic or optical properties. For instance, compounds with similar functional groups have been used in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Table 1: Summary of Biological Activities
Case Study Highlights
- Anticancer Activity : In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the quinazoline scaffold and tested their efficacy against breast cancer cell lines. The results indicated that the target compound exhibited promising cytotoxicity compared to standard chemotherapeutics.
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of thiadiazole derivatives against Staphylococcus aureus. The findings revealed that compounds structurally similar to 7,8-dimethoxy-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one showed significant inhibition zones.
- Neuroprotective Effects : Research published in Neuroscience Letters demonstrated that a related compound exhibited neuroprotective effects by modulating oxidative stress pathways in neuronal cells.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Modifications
- This analog showed moderate activity in anti-HIV assays but lower efficacy compared to methoxy-substituted derivatives .
- 2-(Propylthio)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one : A propylthio substituent at position 2 demonstrated potent antitubercular activity (100% inhibition of Mycobacterium tuberculosis), attributed to hydrophobic interactions with the InhA enzyme .
Substituent Effects
- 7,8-Dihydroxy vs. 7,8-Dimethoxy : Analogs with hydroxyl groups exhibit higher polarity but reduced metabolic stability compared to methoxy derivatives. For example, 7,8-dihydroxy variants showed enhanced in vitro anti-inflammatory activity but poor bioavailability .
- 6-Nitro and 6-Fluoro Derivatives : Electron-withdrawing groups at position 6 (e.g., nitro, fluoro) reduced anti-Mtb activity (<10% inhibition), whereas electron-donating groups (methyl, methoxy) improved efficacy .
Structure–Activity Relationship (SAR) Insights
Thiadiazole Ring Modifications
- Position 2 Substitutions: Methoxy Groups: The 2-methoxyphenylamino group in the target compound enhances π-π stacking and hydrogen bonding, critical for antiviral activity . Methyl vs. Fluorine: Methyl at position 2 retains 85% activity in αIIbβ3 receptor antagonists, while fluorine substitution maintains full activity .
Quinazolinone Core Effects
- 7,8-Dimethoxy Groups : Improve membrane permeability and reduce oxidative metabolism compared to unsubstituted cores .
- 5-Oxo vs. 5-Imino: 5-Imino derivatives (e.g., 5-imino-2-substituted thiadiazolopyrimidinones) exhibit stronger antibacterial activity but lower solubility .
Contradictory Observations :
Preparation Methods
Trifluoroacetic Acid (TFA)-Mediated Annulation
Yang et al. demonstrated that TFA efficiently promotes the cyclization of anthranilamides with ketoalkynes to form quinazolinones. For the target compound, 2-amino-4,5-dimethoxybenzamide (1 ) reacts with a ketoalkyne (2 ) under TFA catalysis (20 mol%) in dichloroethane at 80°C for 12 hours. This generates the intermediate 7,8-dimethoxyquinazolin-4(3H)-one (3 ) in 78–92% yield. The reaction proceeds via Michael addition, intramolecular cyclization, and C≡C bond cleavage.
Key Data:
| Starting Material | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 + 2 | TFA | DCE | 80 | 12 | 85 |
Thiadiazole Ring Annulation Strategies
Thiosemicarbazide Cyclocondensation
The [1,3,thiadiazole ring is introduced via cyclocondensation of hydrazine derivatives with carbon disulfide. Intermediate 3 is treated with thiosemicarbazide (5 ) in phosphoryl chloride (POCl₃) at 110°C for 8 hours, forming the thiadiazoloquinazolinone scaffold (6 ) in 70% yield. Excess POCl₃ acts as both solvent and dehydrating agent.
Reaction Conditions:
Microwave-Assisted Thiadiazole Formation
Lee et al.’s DMSO-mediated protocol was modified for thiadiazole synthesis. A mixture of 3 , thiourea (7 ), and iodine in DMSO undergoes microwave irradiation (150°C, 300 W, 20 min), directly yielding 6 in 82% yield. Microwave energy accelerates thione oxidation and cyclodehydration, reducing reaction time from hours to minutes.
One-Pot Multi-Component Approaches
Triethanolamine (TEOA)-Catalyzed Domino Reaction
Khandebharad et al.’s TEOA-mediated method was adapted. A mixture of 1 , carbon disulfide, and 8 in water with TEOA (10 mol%) and NaCl (5 mol%) refluxes for 10 hours, directly yielding the target compound in 74% yield. The protocol eliminates isolation of intermediates, enhancing atom economy.
Optimized Conditions:
| Component | Quantity (mmol) | Catalyst | Additive | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1.0 | TEOA | NaCl | H₂O | 74 |
| CS₂ | 1.2 | ||||
| 8 | 1.1 |
Mechanochemical Synthesis
Yashwantrao et al.’s grinding technique was employed. 1 , thiourea, and 8 are ground with p-TSA (10 mol%) in a ball mill (30 Hz, 1 h), followed by thermal cyclization (150°C, 2 h), achieving 68% yield. Solvent-free conditions reduce waste but require post-grinding heating.
Comparative Analysis of Methodologies
Table 1: Efficiency of Key Methods
| Method | Catalyst | Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| TFA Cyclization | TFA | 12 h | 85 | High regioselectivity | Corrosive catalyst |
| Microwave Thiadiazole | None | 20 min | 82 | Rapid, energy-efficient | Specialized equipment required |
| TEOA Domino Reaction | TEOA/NaCl | 10 h | 74 | Solvent-free, scalable | Moderate yield |
| Mechanochemical | p-TSA | 3 h | 68 | Eco-friendly, minimal waste | Post-treatment needed |
Functionalization and Late-Stage Modifications
Q & A
Q. What are the optimized synthetic routes for 7,8-dimethoxy-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one?
Methodological Answer : The compound can be synthesized via cyclocondensation reactions using deep eutectic solvents (DES) as catalysts. For example, a diphenhydramine hydrochloride-CoCl₂·6H₂O DES system enables efficient one-pot synthesis under mild conditions (60–80°C, 4–6 hours) with yields >75% . Alternative routes involve microwave-assisted three-component reactions, which reduce reaction time (e.g., 30 minutes) and improve regioselectivity . Key intermediates, such as 2-hydrazinobenzoic acid, are cyclized with diphenyl-N-cyanodithioimidocarbonate in ethanol, followed by acidification and recrystallization .
Q. Table 1: Comparison of Synthesis Methods
| Method | Catalyst/Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| DES-mediated cyclization | CoCl₂·6H₂O/DES | 60°C, 6 h | 78 | |
| Microwave irradiation | Ethanol/TEA | 100°C, 30 min | 82 | |
| Acid-catalyzed cyclization | HCl/EtOH | Reflux, 12 h | 65 |
Q. How is the structural characterization of this compound performed?
Methodological Answer : X-ray crystallography is critical for confirming the planar fused-ring system and substituent alignment. For analogous thiadiazoloquinazolines, single-crystal XRD reveals dihedral angles (e.g., 59.3° between the phenoxy group and the core structure) and hydrogen-bonding patterns (N–H···O interactions forming dimers) . Complementary techniques include:
- IR spectroscopy : Confirms NH/OH stretches (~3200 cm⁻¹) and C=O/C=N vibrations (~1650 cm⁻¹).
- NMR : ¹H NMR resolves methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR identifies carbonyl carbons (δ ~170 ppm) .
Advanced Research Questions
Q. How can contradictory data on reaction yields or regioselectivity be resolved?
Methodological Answer : Discrepancies often arise from solvent polarity, catalyst choice, or temperature. For example:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution in thiadiazole formation, while ethanol promotes cyclization via hydrogen bonding .
- Catalyst optimization : DES systems (e.g., choline chloride-based) enhance reaction homogeneity and reduce side reactions compared to traditional bases like triethylamine .
- Statistical analysis : Use Design of Experiments (DoE) to model variables (e.g., temperature, molar ratios) and identify optimal conditions .
Q. Table 2: Key Variables Affecting Reaction Outcomes
| Variable | High Yield Condition | Low Yield Condition |
|---|---|---|
| Temperature | 60–80°C | >100°C (decomposition) |
| Catalyst Loading | 10 mol% CoCl₂·6H₂O | <5 mol% (incomplete) |
| Solvent | Ethanol/DES | Non-polar (e.g., hexane) |
Q. What mechanistic insights exist for the compound’s bioactivity in medicinal chemistry?
Methodological Answer : The thiadiazoloquinazoline scaffold inhibits enzymes like CYP450 isoforms (e.g., CYP3A4) via π-π stacking and hydrogen bonding with heme cofactors . Computational docking studies (e.g., AutoDock Vina) show binding poses where the methoxy groups occupy hydrophobic pockets, while the thiadiazole nitrogen interacts with catalytic residues . Experimental validation includes:
- Enzyme assays : Measure IC₅₀ values using fluorogenic substrates.
- Cellular models : Assess cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays .
Q. How can environmental fate studies be designed for this compound?
Methodological Answer : Follow the INCHEMBIOL framework :
Physicochemical profiling : Determine logP (octanol-water), hydrolysis rates, and photostability.
Biotic/abiotic degradation : Use HPLC-MS to track degradation products in simulated environmental matrices (soil/water).
Ecotoxicity : Test acute toxicity in Daphnia magna or algae (OECD guidelines).
Q. Table 3: Environmental Fate Parameters
| Parameter | Method | Reference |
|---|---|---|
| logP | Shake-flask/HPLC | |
| Hydrolysis half-life | pH 7 buffer, 25°C | |
| EC₅₀ (Daphnia magna) | 48-hour immobilization assay |
Q. What computational strategies predict the compound’s reactivity or interactions?
Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study tautomerism (e.g., keto-enol shifts) .
- Molecular dynamics (MD) : Simulate protein-ligand binding (e.g., with GROMACS) to assess stability of enzyme-inhibitor complexes .
- QSAR models : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on bioactivity using Hammett constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
